1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-5-(4-methylphenyl)sulfanyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6N3OS/c1-11-6-8-14(9-7-11)31-18-15(16(20(24,25)26)28-29(18)2)17(30)27-13-5-3-4-12(10-13)19(21,22)23/h3-10H,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGWHCCMDODYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=NN2C)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex molecular structure, which includes trifluoromethyl groups that enhance its biological properties.
- Molecular Formula : C20H15F6N3OS
- Molecular Weight : 459.41 g/mol
- CAS Number : 321553-26-8
Biological Activity Overview
The biological activities of pyrazole derivatives, including the compound , have been extensively studied. The following sections summarize key findings from various studies regarding its pharmacological properties.
Anticancer Activity
Recent advancements indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | TBD | TBD |
| Related Pyrazole Derivative | A549 | 26 | Induces apoptosis |
| Another Pyrazole Derivative | HepG2 | 0.95 | Inhibits VEGF-induced proliferation |
The specific IC50 values for the compound itself are yet to be determined in extensive studies, but similar compounds have demonstrated promising results.
Antiviral Activity
The compound's structure suggests potential antiviral properties. Research on related pyrazoles has indicated effectiveness against viral infections by inhibiting viral replication mechanisms. For example, a closely related compound was shown to inhibit the measles virus RNA-dependent RNA polymerase with an EC50 of 250 nM . This highlights the potential for further investigation into the antiviral capabilities of the compound in focus.
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl groups in the molecular structure significantly influences biological activity. Studies have shown that these groups can enhance lipophilicity and metabolic stability, which are critical for drug efficacy. The SAR analysis indicates that modifications to the pyrazole core and substituents can lead to variations in potency and selectivity against different biological targets .
Case Studies
- Anticancer Efficacy : A study involving a series of pyrazole derivatives demonstrated that modifications to the phenyl rings enhanced cytotoxicity against MCF7 cells, suggesting that similar alterations could be beneficial for our compound .
- Antiviral Screening : High-throughput screening of pyrazole derivatives has led to the identification of effective inhibitors against various viruses. The structural features of these compounds correlate with their ability to inhibit viral replication, paving the way for targeted drug design .
Scientific Research Applications
Biological Applications
- Antiviral Activity : Research indicates that compounds with similar pyrazole structures exhibit antiviral properties against various viruses, including the measles virus. The trifluoromethyl group is critical for enhancing the compound's efficacy in inhibiting viral replication by targeting RNA-dependent RNA polymerase complexes .
- Anticancer Potential : The structural features of 1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide suggest potential applications in oncology. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
- Anti-inflammatory Properties : Compounds with similar functionalities have demonstrated anti-inflammatory effects, making them candidates for treating chronic inflammatory diseases. The sulfanyl group may play a role in modulating inflammatory pathways, providing a basis for further exploration in therapeutic applications .
Material Science Applications
- Fluorinated Materials : The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance. The compound's unique structure allows for the development of advanced materials with tailored properties for applications in coatings, adhesives, and electronics .
- Sensors and Detection Systems : The chemical stability and electronic properties of fluorinated compounds make them suitable for use in sensors. Their ability to interact with various analytes can be harnessed for developing sensitive detection systems in environmental monitoring and diagnostics .
Case Study 1: Antiviral Screening
In a study focused on non-nucleoside inhibitors of the measles virus, a compound structurally related to this compound was identified as a potent inhibitor at low nanomolar concentrations. This highlights the potential of pyrazole derivatives in antiviral drug development .
Case Study 2: Cancer Cell Line Studies
Research involving the synthesis of pyrazole derivatives showed promising results in inhibiting the proliferation of various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways, suggesting further investigation into its anticancer properties is warranted .
Chemical Reactions Analysis
Functionalization at Position 5 (Sulfanyl Group)
The sulfanyl group at position 5 is introduced via nucleophilic substitution or thiol coupling:
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Thiol-Displacement : A halogen (e.g., Cl or Br) at position 5 reacts with 4-methylthiophenol in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .
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Oxidative Coupling : Thiols oxidize to disulfides under mild conditions, but this pathway is less common for arylthioethers .
Example Reaction :
Carboxamide Formation
The carboxamide group at position 4 is introduced via:
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Vilsmeier-Haack Reaction : POCl₃ and DMF mediate formylation of the pyrazole ring, followed by oxidation to the carboxylic acid and subsequent coupling with 3-(trifluoromethyl)aniline .
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Direct Coupling : Carboxylic acid intermediates react with amines (e.g., 3-(trifluoromethyl)aniline) using coupling agents like HATU or EDCI .
Optimized Conditions :
| Parameter | Value | Reference |
|---|---|---|
| Coupling Agent | HATU, DIPEA | |
| Solvent | DMF, 25°C | |
| Yield | 82% |
Key Structural Modifications
-
Trifluoromethyl Groups : Introduced via Ullmann coupling or direct substitution using CF₃Cu reagents .
-
N-Methylation : Achieved using methyl iodide in the presence of NaH .
Thermodynamic Data :
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Melting Point : 148–150°C (observed in analogous pyrazole carboxamides) .
-
Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane .
Stability and Reactivity
Q & A
Q. What are the standard synthetic routes for this pyrazole carboxamide?
The compound is synthesized via multi-step condensation reactions. Key steps include:
- Thioether formation : Nucleophilic substitution at the pyrazole C5 position using 4-methylthiophenol derivatives.
- Carboxamide coupling : Activation of the pyrazole-4-carboxylic acid intermediate (e.g., via EDCI/HOBt) followed by reaction with 3-(trifluoromethyl)aniline .
- Ultrasound-assisted synthesis : Enhances reaction efficiency by improving mixing and reducing reaction times, as demonstrated in heterocyclic systems .
Q. What analytical techniques confirm structural integrity?
- X-ray crystallography : Resolves molecular geometry, as shown for related pyrazole oxime esters .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes substituents (e.g., C3-CF₃ at δ 110–120 ppm in ¹³C) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₇F₆N₃OS: 514.0912) .
- HPLC-UV/ELSD : Assesses purity (>98%) with C18 columns and acetonitrile/water gradients .
Q. How is purity assessed during synthesis?
- Elemental analysis : Acceptable tolerance ±0.4% for C, H, N .
- LC-MS : Monitors byproducts like unreacted intermediates or hydrolysis products .
Advanced Research Questions
Q. How do SAR studies optimize target selectivity?
- P1/P4 modifications : Replacing benzamidine with benzylamine (e.g., DPC423) reduces plasma protein binding and improves Factor Xa selectivity over trypsin (Ki < 0.1 nM) .
- Electron-withdrawing groups : Trifluoromethyl at C3 enhances metabolic stability; sulfanyl groups at C5 modulate target engagement kinetics .
- Computational docking : Predicts binding modes using Factor Xa crystal structures (PDB: 2BOK) to prioritize analogs .
Q. What strategies address interspecies metabolic differences?
- Metabolic profiling : LC-MS/MS identifies species-specific vulnerabilities (e.g., SSAO-mediated oxidation in dogs vs. humans) .
- Structural stabilization : Cyclopropylamine substitution blocks aldehyde metabolite formation .
- Steric hindrance : Ortho-fluorine on biphenyl groups reduces CYP450-mediated degradation .
Q. How do computational platforms like ICReDD accelerate synthesis?
- Reaction path searches : Quantum mechanics predicts pyrazole ring closure transition states .
- Machine learning : Pareto optimization balances yield (80–95%) and purity (>98%) for sulfonamide couplings .
Q. What in vitro assays evaluate target inhibition?
- Enzyme kinetics : Fluorogenic substrates (e.g., Boc-Glu-Gly-Arg-AMC for Factor Xa) determine IC₅₀ under physiological conditions .
- Radioligand binding : [³H]-DPC423 displacement assays measure selectivity (e.g., >1000-fold vs. thrombin) .
- Cellular models : Platelet aggregation assays validate functional activity (EC₅₀ < 50 nM) .
Q. How are reactive metabolites like oximes characterized?
Q. How is plasma stability assessed across species?
- Incubation assays : Compound (1–10 µM) in plasma at 37°C; LC-MS/MS quantifies degradation (e.g., <10% in humans vs. >50% in dogs over 2 hours) .
- Inhibitor spiking : Semicarbazide (1 mM) blocks SSAO-mediated cleavage in dog plasma .
Data Contradiction Analysis
Q. How to resolve discrepancies in enzymatic vs. cellular activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
